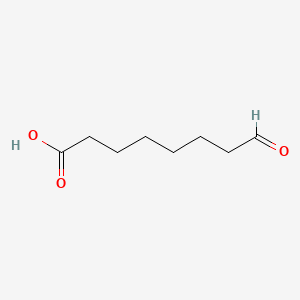

Suberaldehydic acid

Descripción

The exact mass of the compound 7-Formylheptanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-5-3-1-2-4-6-8(10)11/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYJHLCLUYOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239189 | |

| Record name | 7-Formylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-48-6 | |

| Record name | 8-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Formylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Formylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-formylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Suberaldehydic Acid (8-Oxooctanoic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberaldehydic acid, systematically known as 8-oxooctanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and an aldehyde group. This unique structure imparts a range of chemical properties and reactivities that make it a molecule of interest in various scientific domains. As a product of lipid peroxidation, it is implicated in processes related to oxidative stress. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, dictates its solubility and reactivity. While sparingly soluble in water, it exhibits greater solubility in organic solvents.

Table 1: Physical and Chemical Properties of this compound (8-Oxooctanoic Acid)

| Property | Value | Source(s) |

| Synonyms | This compound, 7-Formylheptanoic acid | [1][2] |

| CAS Number | 929-48-6 | [2][3] |

| Molecular Formula | C₈H₁₄O₃ | [2][4] |

| Molecular Weight | 158.19 g/mol | [1][4] |

| Melting Point | 38-43 °C | [1][3] |

| Boiling Point | 140-146 °C at 0.2 Torr; 290.4 °C at 760 mmHg | [1][4] |

| Density | 1.037 g/cm³ | [4] |

| Refractive Index | 1.448 | [4] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Sparingly soluble in water; soluble in organic solvents | General knowledge |

Synthesis and Experimental Protocols

The most common laboratory synthesis of 8-oxooctanoic acid is through the ozonolysis of oleic acid. This method cleaves the double bond in oleic acid, yielding 8-oxooctanoic acid and nonanal (B32974) as the primary products.

Synthesis of 8-Oxooctanoic Acid via Ozonolysis of Oleic Acid

This protocol describes a general procedure for the synthesis of 8-oxooctanoic acid from oleic acid using ozone.

Materials:

-

Oleic acid

-

Methanol (B129727) (anhydrous)

-

Ozone (from an ozone generator)

-

Oxygen

-

Sodium sulfite (B76179) or dimethyl sulfide (B99878) (for reductive work-up)

-

Hydrogen peroxide and formic acid (for oxidative work-up)

-

Dichloromethane or other suitable extraction solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve oleic acid in anhydrous methanol in a reaction vessel equipped with a gas inlet tube and a cooling system.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble ozone-enriched oxygen through the solution. The reaction can be monitored by thin-layer chromatography (TLC) or by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with oxygen or nitrogen to remove excess ozone.

-

Work-up (Oxidative): To obtain the carboxylic acid, slowly add a mixture of hydrogen peroxide and formic acid to the cold solution and allow it to warm to room temperature.

-

Neutralize the reaction mixture with a sodium bicarbonate solution and extract the products with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 8-oxooctanoic acid by column chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for 8-oxooctanoic acid is not widely available in the public domain. However, predicted spectra and data for similar compounds can be used as a reference for characterization.

Table 2: Predicted and Reference Spectroscopic Data for 8-Oxooctanoic Acid and Related Compounds

| Spectroscopy | Predicted/Reference Data | Source(s) |

| ¹H NMR | Predicted data for a similar compound, 8-(3-chlorophenyl)-8-oxooctanoic acid, shows characteristic peaks for the aliphatic chain and terminal groups. The aldehyde proton is expected to appear significantly downfield. | [4][5] |

| ¹³C NMR | Predicted data for 8-(3-chlorophenyl)-8-oxooctanoic acid suggests distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the carbons in the aliphatic chain. | [5] |

| FT-IR | A computed vapor phase IR spectrum is available on SpectraBase. Characteristic peaks for the C=O stretch of the aldehyde and carboxylic acid, as well as the broad O-H stretch of the carboxylic acid, are expected. | [6] |

| Mass Spectrometry | While no direct experimental mass spectrum for 8-oxooctanoic acid was found, the mass spectrum of the isomer 4-oxooctanoic acid shows a typical fragmentation peak for carboxylic acids at m/z 73. | [7] |

Note: For experimental spectra, it is recommended to consult spectral databases such as SpectraBase, which indicates the availability of NMR and FTIR data for 8-oxooctanoic acid.[6]

Reactivity and Biological Significance

The chemical reactivity of 8-oxooctanoic acid is characterized by the presence of both an aldehyde and a carboxylic acid functional group. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions. The carboxylic acid can participate in esterification and amide bond formation.

Biologically, 8-oxooctanoic acid is recognized as a product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids in cell membranes.[8] This positions 8-oxooctanoic acid as a potential biomarker for oxidative stress.

Role in Lipid Peroxidation and Oxidative Stress Signaling

Lipid peroxidation is a chain reaction that leads to the degradation of lipids and the formation of various reactive aldehydes and other byproducts. These products can modulate cellular signaling pathways, often contributing to the pathophysiology of diseases associated with oxidative stress. One of the proposed mechanisms involves the activation of phospholipase A₂ (PLA₂), a key enzyme in the inflammatory cascade.

References

- 1. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Suberaldehydic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberaldehydic acid, also known as 7-oxoheptanoic acid, is a valuable bifunctional molecule with applications in organic synthesis and as a building block in the development of novel pharmaceuticals. Its structure, featuring both an aldehyde and a carboxylic acid group, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, including ozonolysis of cycloheptene (B1346976), selective oxidation of 1,8-octanediol, and synthetic routes from suberic acid derivatives. Detailed experimental protocols, quantitative data from analogous reactions, and pathway visualizations are presented to assist researchers in the efficient synthesis of this important compound.

Introduction

This compound (7-oxoheptanoic acid) is an oxo-carboxylic acid with the chemical formula C₇H₁₂O₃. The presence of two distinct functional groups, an aldehyde and a carboxylic acid, on a seven-carbon chain makes it a versatile synthon in organic chemistry. These functional groups can be selectively manipulated to introduce a variety of other functionalities, making this compound a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide details the most common and effective methods for its laboratory-scale and potential large-scale synthesis.

Synthesis Pathways

Ozonolysis of Cycloheptene

The ozonolysis of cyclic alkenes is a direct and efficient method for the preparation of difunctional linear molecules. The oxidative cleavage of the double bond in cycloheptene can yield this compound. The reaction proceeds through an unstable ozonide intermediate, which is then worked up under oxidative or reductive conditions. For the synthesis of this compound, a workup that selectively oxidizes one end of the cleaved ring to a carboxylic acid while leaving the other as an aldehyde is desired. More commonly, a reductive workup is employed to yield the corresponding dialdehyde (B1249045), which can then be selectively oxidized. Alternatively, an oxidative workup can lead to the dicarboxylic acid, suberic acid. A carefully controlled workup is therefore crucial.

Reaction Scheme:

Caption: Ozonolysis of cycloheptene to produce this compound.

Selective Oxidation of 1,8-Octanediol

The selective mono-oxidation of a primary diol, such as 1,8-octanediol, presents a viable route to this compound. This method requires a careful choice of oxidizing agent and reaction conditions to prevent over-oxidation to the corresponding dialdehyde or dicarboxylic acid (suberic acid). Various catalytic systems, often employing transition metals, can be utilized to achieve the desired selectivity. This pathway benefits from the commercial availability and stability of 1,8-octanediol.[1]

Reaction Scheme:

Caption: Synthesis of this compound via selective oxidation.

Synthesis from Suberic Acid Derivatives

This compound can also be prepared from suberic acid, a readily available dicarboxylic acid.[2] This approach involves the selective reduction of one of the carboxylic acid groups to an aldehyde. This is typically achieved by first converting the dicarboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), followed by a controlled reduction. For instance, suberic anhydride can be prepared and then subjected to a partial reduction.[3]

Reaction Scheme:

Caption: Pathway from suberic acid to this compound.

Experimental Protocols

Ozonolysis of Cycloheptene (Adapted from a similar procedure for Methyl Cyclohexene)

This protocol is adapted from the well-established procedure for the reductive ozonolysis of methyl cyclohexene, which yields the structurally similar 6-oxoheptanal.[4]

Materials:

-

Cycloheptene

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ozone (O₃)

-

Zinc dust (Zn)

-

Acetic Acid (AcOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Ozone generator

-

Gas dispersion tube

-

Three-neck round-bottom flask

-

Dry ice/acetone bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of cycloheptene (1 equivalent) in a mixture of dichloromethane and methanol (typically a 3:1 to 5:1 ratio) is prepared in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Workup: The excess ozone is removed by bubbling nitrogen or argon through the solution until the blue color disappears.

-

Reduction: Zinc dust (1.5-2 equivalents) and acetic acid (2-3 equivalents) are added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours).

-

Extraction: The reaction mixture is filtered to remove zinc salts. The filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

General Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Data Presentation

The following tables summarize quantitative data for reactions analogous to the synthesis of this compound, providing expected yields and reaction conditions.

Table 1: Ozonolysis of Cyclic Alkenes

| Starting Material | Product | Workup Conditions | Yield (%) | Reference |

| Methyl Cyclohexene | 6-Oxoheptanal | Reductive (Zn/AcOH) | ~70-80% | [4] |

| Cyclohexene | Adipaldehyde | Reductive (DMS) | ~85-95% | Analogous Reactions |

| Cyclohexene | Adipic Acid | Oxidative (H₂O₂) | ~90% | [5] |

Table 2: Selective Oxidation of Diols

| Starting Material | Product | Oxidizing Agent/Catalyst | Yield (%) | Reference |

| 1,6-Hexanediol | 6-Hydroxyhexanal | TEMPO/NaOCl | Moderate to Good | General Method |

| 1,8-Octanediol | Octanedial | PCC | Good | General Method |

| 1,8-Octanediol | Suberic Acid | Nitric Acid | High | General Method |

Table 3: Synthesis from Dicarboxylic Acid Derivatives

| Starting Material | Product | Reducing Agent | Yield (%) | Reference |

| Adipoyl Chloride | Adipaldehydic Acid | LiAlH(OtBu)₃ | ~60-70% | General Method |

| Suberoyl Chloride | This compound | H₂/Pd-BaSO₄ (Rosenmund) | Moderate | General Method |

| Suberic Anhydride | This compound | NaBH₄ | Moderate to Good | [3] |

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the ozonolysis of cycloheptene being one of the most direct routes. The choice of synthetic method will depend on the availability of starting materials, desired scale, and the specific requirements for purity. The protocols and data presented in this guide offer a solid foundation for researchers to produce this compound for its various applications in chemical synthesis and drug discovery. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific research needs.

References

- 1. 1,8-Octanediol - Wikipedia [en.wikipedia.org]

- 2. Suberic acid - Wikipedia [en.wikipedia.org]

- 3. CN106632220A - Preparation method of intermediate suberic anhydride of vorinostat - Google Patents [patents.google.com]

- 4. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]

- 5. mdpi.com [mdpi.com]

The Elusive Presence of 7-Oxooctanoic Acid in Nature: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 7-oxooctanoic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available data and outlines potential biosynthetic pathways and methodologies for future investigation. While direct evidence of 7-oxooctanoic acid in biological systems remains scarce, this guide explores the theoretical basis for its existence and the experimental approaches required to uncover its potential role in metabolism.

Introduction

7-Oxooctanoic acid, a medium-chain keto fatty acid, is structurally a derivative of octanoic acid with a ketone group at the seventh carbon position. While its synthesis and chemical properties are well-documented, its presence as a naturally occurring metabolite in plants, animals, or microorganisms is not yet firmly established in scientific literature. General principles of fatty acid metabolism suggest its plausible formation, yet it has not been widely identified in metabolic screening studies. This guide delves into the potential biosynthetic origins of 7-oxooctanoic acid and provides a framework for its detection and quantification.

Hypothetical Biosynthesis of 7-Oxooctanoic Acid

The formation of 7-oxooctanoic acid in biological systems is most likely to occur through the oxidation of octanoic acid at the sub-terminal (ω-1) position. This process, known as omega-1 oxidation, is a known metabolic pathway for fatty acids, although it is generally less prevalent than beta-oxidation.

The proposed biosynthetic pathway would involve the following steps:

-

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the 7th carbon of octanoic acid to form 7-hydroxyoctanoic acid. This reaction is typically catalyzed by cytochrome P450 monooxygenases.

-

Dehydrogenation: The resulting 7-hydroxyoctanoic acid is then oxidized to 7-oxooctanoic acid by an alcohol dehydrogenase.

This pathway is analogous to the known omega-oxidation of fatty acids, which plays a role in generating dicarboxylic acids and can be upregulated when beta-oxidation is impaired.

Hypothetical Biosynthetic Pathway of 7-Oxooctanoic Acid

Caption: A diagram illustrating the hypothetical two-step enzymatic conversion of octanoic acid to 7-oxooctanoic acid.

Quantitative Data on Related Metabolites

While no quantitative data for the natural occurrence of 7-oxooctanoic acid is currently available, data for related medium-chain fatty acids and their metabolites in human plasma and urine can provide a contextual baseline for potential concentrations. The following table summarizes typical concentration ranges for these related compounds.

| Metabolite | Biological Matrix | Typical Concentration Range (μM) |

| Octanoic Acid | Human Plasma | 10 - 150 |

| Octanoylcarnitine | Human Plasma | 0.02 - 0.2 |

| Suberic Acid (C8 dicarboxylic acid) | Human Urine | < 10 (mmol/mol creatinine) |

| 3-Hydroxyoctanoic Acid | Human Urine | Variable, elevated in metabolic disorders |

This table presents approximate physiological concentrations and can vary significantly based on diet, age, and health status.

Experimental Protocols for Detection and Quantification

The detection and quantification of 7-oxooctanoic acid in biological samples would require sensitive and specific analytical methods. The following protocols are proposed based on established techniques for other organic and fatty acids.

Sample Preparation: Extraction from Biological Matrices

Objective: To extract medium-chain fatty acids, including potential 7-oxooctanoic acid, from plasma or urine.

Materials:

-

Biological sample (plasma, urine)

-

Internal standard (e.g., deuterated 7-oxooctanoic acid)

-

Methanol (B129727), Acetonitrile (B52724), Ethyl acetate

-

Formic acid or Hydrochloric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Spiking: Add a known amount of the internal standard to the biological sample.

-

Protein Precipitation (for plasma): Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet proteins. Collect the supernatant.

-

Acidification: Acidify the sample (supernatant or urine) to a pH of ~3 with formic acid or HCl.

-

Liquid-Liquid Extraction or SPE:

-

LLE: Extract the acidified sample twice with 3 volumes of ethyl acetate. Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

SPE: Condition a C18 SPE cartridge with methanol and then with acidified water. Load the acidified sample. Wash the cartridge with water. Elute the analytes with methanol or acetonitrile. Evaporate the eluate to dryness.

-

-

Derivatization (for GC-MS): Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form volatile esters.

-

Reconstitution (for LC-MS): Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Workflow for the Detection of 7-Oxooctanoic Acid

Caption: A flowchart outlining the key steps for the extraction and analysis of 7-oxooctanoic acid from biological samples.

Analytical Instrumentation

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Separation of volatile compounds followed by detection based on their mass-to-charge ratio. This is a highly sensitive and specific method for the analysis of derivatized organic acids.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Expected Outcome: Identification of 7-oxooctanoic acid based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: Separation of compounds in the liquid phase followed by highly selective and sensitive detection using tandem mass spectrometry. This method often does not require derivatization.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

-

Expected Outcome: Highly specific detection and quantification of 7-oxooctanoic acid using Multiple Reaction Monitoring (MRM) or high-resolution mass spectrometry.

Conclusion and Future Directions

The natural occurrence of 7-oxooctanoic acid remains an open question in the field of metabolomics. While its existence is biochemically plausible through the ω-1 oxidation of octanoic acid, definitive evidence from biological samples is currently lacking. The methodologies outlined in this guide provide a clear path for researchers to investigate the presence of this elusive molecule. Future studies employing targeted and sensitive analytical techniques like GC-MS and LC-MS/MS on a variety of biological matrices are essential to confirm its natural occurrence, determine its potential concentration ranges, and ultimately elucidate its physiological or pathophysiological significance. The discovery of 7-oxooctanoic acid as a novel metabolite could open new avenues for understanding fatty acid metabolism and its role in health and disease.

An In-Depth Technical Guide to 7-Oxooctanoic Acid (CAS Number: 14112-98-2)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Oxooctanoic acid (CAS Number: 14112-98-2). It addresses the common nomenclature ambiguity with the related compound, suberaldehydic acid (8-Oxooctanoic acid), and presents the available physicochemical data, synthesis routes, and known applications of 7-Oxooctanoic acid. Due to the limited specific research on the biological activities and mechanisms of action of 7-Oxooctanoic acid, this guide also incorporates a comparative analysis of structurally similar medium-chain oxo-fatty acids, particularly 8-Oxooctanoic acid and its derivatives, to provide a contextual framework and suggest potential avenues for future research and drug development.

Introduction and Nomenclature Clarification

7-Oxooctanoic acid, a medium-chain oxo-fatty acid, is identified by the CAS number 14112-98-2. It is crucial to distinguish this compound from the similarly named "this compound," which is a synonym for 8-Oxooctanoic acid (CAS Number: 929-48-6). This guide will focus primarily on 7-Oxooctanoic acid while drawing relevant comparisons to its structural isomer, 8-Oxooctanoic acid, to provide a broader understanding of this class of molecules.

7-Oxooctanoic acid's structure, featuring a terminal carboxylic acid and a ketone group, makes it a molecule of interest for chemical synthesis and as a potential building block in drug development.[1][2] Its utility has been demonstrated in specialized applications such as the synthesis of haptens for antibody development and as a reference compound in high-resolution mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Oxooctanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases and peer-reviewed publications.

| Property | Value | References |

| CAS Number | 14112-98-2 | [3] |

| Molecular Formula | C₈H₁₄O₃ | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| IUPAC Name | 7-oxooctanoic acid | [3] |

| Synonyms | 7-Ketooctanoic acid | [2][3] |

| Appearance | White to light yellow liquid or solid | [2] |

| Melting Point | 27-29 °C | |

| Boiling Point | 160-162 °C at 4 mmHg | |

| SMILES | CC(=O)CCCCCC(=O)O | [3] |

| InChI Key | OSAHCBHKCKPJGI-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

While detailed, step-by-step synthesis protocols for 7-Oxooctanoic acid are not extensively published in peer-reviewed journals, its synthesis can be approached through general organic chemistry principles. One plausible conceptual pathway is the oxidation of a corresponding secondary alcohol. Below is a generalized, conceptual experimental workflow.

Conceptual Experimental Workflow: Synthesis of 7-Oxooctanoic Acid

Caption: Conceptual workflow for the synthesis of 7-Oxooctanoic acid.

Biological Activity and Potential Applications in Drug Development

Direct research into the specific biological activities of 7-Oxooctanoic acid is limited. However, the broader class of medium-chain fatty acids and their derivatives are known to have various biological roles.[4][5] For instance, octanoic acid exhibits antimicrobial properties.[6]

To provide a framework for potential research directions, it is informative to consider the well-documented activities of the closely related isomer, 8-Oxooctanoic acid, and its derivatives.

Comparative Analysis: 8-Oxooctanoic Acid Derivatives as HDAC Inhibitors

A significant body of research exists for derivatives of 8-Oxooctanoic acid, particularly 8-(hydroxyamino)-8-oxooctanoic acid, which is structurally related to the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA).[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[8]

The hydroxamic acid moiety in these derivatives is a key pharmacophore that chelates the zinc ion in the active site of HDACs, leading to their inhibition.[7][8] This inhibition results in the hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

Signaling Pathway: HDAC Inhibition by 8-Oxooctanoic Acid Derivatives

Caption: Generalized signaling pathway of HDAC inhibition.

Given the structural similarity, it is plausible that derivatives of 7-Oxooctanoic acid could be synthesized and evaluated for similar inhibitory activities against HDACs or other metalloenzymes.

Known Applications and Research Uses

Currently, the documented applications of 7-Oxooctanoic acid are primarily in the realm of chemical research:

-

Synthesis of Haptens: It has been used in the synthesis of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, for the development of antibodies against specific targets.

-

Mass Spectrometry Standard: It has been employed as a test compound in high-resolution electrospray ionization mass spectrometry for the measurement of oxygen-to-carbon ratios in secondary organic aerosols.

-

Organic Synthesis Intermediate: It serves as a building block in organic synthesis for creating more complex molecules.[1]

Future Research Directions

The limited data on the biological effects of 7-Oxooctanoic acid presents a clear opportunity for further investigation. A logical workflow for future research is outlined below.

Workflow for Future Research on 7-Oxooctanoic Acid

Caption: A proposed workflow for the investigation of 7-Oxooctanoic acid.

Conclusion

7-Oxooctanoic acid (CAS 14112-98-2) is a medium-chain oxo-fatty acid with established, albeit limited, applications in chemical research. While there is a notable lack of in-depth biological data for this specific compound, the well-documented activities of its structural isomer, 8-Oxooctanoic acid, and its derivatives as HDAC inhibitors provide a strong rationale for further investigation into the therapeutic potential of 7-Oxooctanoic acid and its analogues. This technical guide serves as a foundational resource to stimulate and guide future research in this promising area.

References

- 1. 7-Oxooctanoic acid [myskinrecipes.com]

- 2. CAS 14112-98-2: 7-Oxooctanoic acid | CymitQuimica [cymitquimica.com]

- 3. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. Octanoic acid | CAS#:124-07-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of Suberaldehydic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of suberaldehydic acid, also known as 8-oxooctanoic acid. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity

-

Systematic Name: 8-oxooctanoic acid

-

Common Names: this compound, 7-Formylheptanoic acid[1]

-

CAS Number: 929-48-6[1]

-

Molecular Weight: 158.19 g/mol [2]

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 43 °C | |

| Boiling Point | 290.4 °C at 760 mmHg | [2] |

| Density | 1.037 g/cm³ | [2] |

| Refractive Index | 1.448 | [2] |

| Flash Point | 143.7 °C | [2] |

| Solubility | Moderate solubility in water; miscible with common organic solvents such as ethanol, acetone, and diethyl ether.[3] | - |

| Storage | Store at -20°C[1][4] | - |

Note: Some physical properties may be predicted or based on data from structurally similar compounds due to limited direct experimental data for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected characteristic spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.8 ppm), the alpha-protons to the carboxylic acid (around 2.3 ppm), and the alpha-protons to the aldehyde (around 2.4 ppm). The remaining methylene (B1212753) protons would appear as a complex multiplet in the upfield region (around 1.3-1.7 ppm). The carboxylic acid proton signal is typically broad and may appear over a wide range (10-12 ppm) or be unobserved due to exchange with residual water in the solvent.[5]

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carboxylic acid carbonyl (around 175-180 ppm), the aldehydic carbonyl (around 200-202 ppm), and the various methylene carbons in the aliphatic chain.[5]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for both the carboxylic acid and aldehyde functional groups.

-

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.

-

Aldehyde: A C=O stretching vibration typically between 1720-1740 cm⁻¹ and two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹, with the former being particularly diagnostic.[6]

A computed vapor phase infrared spectrum is available which can provide a reference for experimental data.[6]

3.3. Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), this compound is expected to show a prominent ion corresponding to its molecular weight. Fragmentation patterns would likely involve neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid moiety.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

4.1. Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

4.2. Boiling Point Determination

The boiling point is determined using a distillation apparatus or a micro-boiling point method.

-

Apparatus Setup: For distillation, the liquid is placed in a round-bottom flask with a distillation head, condenser, and collection flask. For a micro method, a small amount of the liquid is placed in a test tube with an inverted capillary tube.

-

Heating: The liquid is heated gently.

-

Observation: The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. This is indicated by a steady stream of bubbles from the inverted capillary in the micro method, and the temperature at which the vapor condenses and is collected in the distillation method.

4.3. Solubility Determination

The solubility can be qualitatively and quantitatively assessed in various solvents.

-

Qualitative Assessment: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, diethyl ether). The mixture is agitated, and the dissolution is observed.

-

Quantitative Assessment: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then separated, and the concentration of the dissolved solute in the supernatant is determined by a suitable analytical method (e.g., titration, spectroscopy).

Logical Relationships and Workflows

The following diagram illustrates a typical experimental workflow for the characterization of an organic compound like this compound.

References

- 1. larodan.com [larodan.com]

- 2. 8-oxooctanoic acid|929-48-6 - MOLBASE Encyclopedia [m.molbase.com]

- 3. 8-ethoxy-8-oxooctanoic acid; CAS No.: 14113-01-0 [chemshuttle.com]

- 4. 8-oxo-OCTANOIC ACID | 929-48-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 7-Oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-oxooctanoic acid, a medium-chain oxo-fatty acid. This document details its chemical and physical properties, outlines relevant experimental protocols for its synthesis and analysis, and explores its potential biological significance. The information is curated to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Core Molecular and Physical Properties

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a derivative of the eight-carbon fatty acid, octanoic acid, with a ketone functional group at the seventh carbon position.[1] Its chemical structure lends it to a variety of chemical reactions, including esterification and oxidation.[1]

Molecular Formula and Weight

The chemical formula for 7-oxooctanoic acid is C8H14O3.[2] Its molecular weight is approximately 158.19 g/mol .[2]

Physicochemical Data

A summary of the key physicochemical properties of 7-oxooctanoic acid is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [2] |

| Molecular Weight | 158.19 g/mol | [2] |

| CAS Number | 14112-98-2 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 27-29 °C | [3] |

| Boiling Point | 160-162 °C at 4 mmHg | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Biological Formation

7-Oxooctanoic acid is a fatty acid that can be formed through the action of acid synthases from acetyl-CoA and malonyl-CoA precursors.[3] It has also been utilized in the chemical synthesis of other notable compounds, such as the "queen substance" of the honey bee.[3]

Potential Biological Significance: A Role in Fatty Acid Metabolism

While specific metabolic pathways involving 7-oxooctanoic acid are not extensively documented, its structure as a medium-chain keto acid suggests its potential involvement in fatty acid oxidation pathways. One such relevant pathway is omega-oxidation, which serves as an alternative to the more common beta-oxidation, particularly for medium-chain fatty acids when beta-oxidation is impaired.[4]

Omega-oxidation occurs primarily in the endoplasmic reticulum of the liver and kidneys.[5] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[5] Given that 7-oxooctanoic acid possesses a ketone group near the end of its carbon chain, it could be an intermediate or a product of a modified omega-oxidation pathway.

Below is a diagram illustrating a hypothetical metabolic pathway for the formation of a dicarboxylic acid from a medium-chain fatty acid via omega-oxidation, a process that could involve a 7-oxo intermediate.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of 7-oxooctanoic acid, which are critical for researchers working with this compound.

Representative Synthesis of a Medium-Chain Oxo-Carboxylic Acid

Materials:

-

7-hydroxyoctanoic acid

-

Jones reagent (chromium trioxide in sulfuric acid)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1M)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 7-hydroxyoctanoic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by observing the color change from orange to green. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears.

-

Add water to the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 7-oxooctanoic acid.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of fatty acids in biological matrices. The following is a general protocol that can be adapted for 7-oxooctanoic acid.

Materials and Reagents:

-

7-Oxooctanoic acid analytical standard

-

Internal standard (e.g., a deuterated analog of 7-oxooctanoic acid)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (e.g., plasma, serum, cell lysate)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

-

To 100 µL of the biological sample, add the internal standard.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to 7-oxooctanoic acid and the internal standard.

The workflow for this analytical procedure is depicted in the following diagram:

Safety and Handling

7-Oxooctanoic acid is classified as an irritant.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[1]

This technical guide serves as a foundational resource for professionals engaged in research and development involving 7-oxooctanoic acid. The provided data and protocols are intended to facilitate further investigation into the chemical properties and biological roles of this and other related oxo-fatty acids.

References

Determining the Solubility of Suberaldehydic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and documenting the solubility of suberaldehydic acid (8-oxooctanoic acid) in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation standards to enable researchers to generate and report this critical information accurately.

Introduction to this compound Solubility

This compound, a bifunctional molecule containing both an aldehyde and a carboxylic acid group, presents a unique solubility profile. Its polarity is influenced by the hydrogen-bonding capabilities of the carboxylic acid and the polar carbonyl group of the aldehyde, while the C6 alkyl chain introduces significant non-polar character. Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, purification, formulation, and various biochemical assays. The principle of "like dissolves like" suggests that its solubility will be significant in solvents of intermediate polarity but may be limited in highly polar or very non-polar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Ethanol | 25 | Shake-Flask | |||

| e.g., Acetone | 25 | Shake-Flask | |||

| e.g., Dichloromethane | 25 | Shake-Flask | |||

| e.g., Toluene | 25 | Shake-Flask | |||

| e.g., Hexane | 25 | Shake-Flask | |||

| e.g., Diethyl Ether | 25 | Shake-Flask | |||

| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | |||

| e.g., Ethyl Acetate | 25 | Shake-Flask |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[1]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid present at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to rest in the constant temperature bath for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved solid particles.

-

Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using a pre-validated analytical method.

-

Gravimetric Analysis: A known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solid this compound can be measured.

-

Chromatographic Analysis (HPLC/GC): This is often the preferred method. The saturated solution is diluted with a known volume of solvent, and the concentration is determined by comparing the peak area to a calibration curve prepared with known standards of this compound.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and record the temperature at which the measurement was made.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility Determination Workflow

Qualitative Solubility Testing

For rapid screening, a qualitative assessment of solubility can be performed. This can also help in selecting appropriate solvents for purification techniques like recrystallization.

Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add the chosen solvent dropwise, with agitation, up to a total volume of 1 mL.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Slightly Soluble: A noticeable amount dissolves, but some solid remains.

-

Insoluble: No apparent dissolution.

-

The following flowchart provides a decision-making process for classifying the solubility of an organic acid like this compound.

Qualitative Solubility Classification

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently sparse in the literature, this guide provides the necessary framework for researchers to generate this data in a standardized and reproducible manner. The provided experimental protocols and data presentation formats are intended to facilitate the dissemination of this important physicochemical property, thereby aiding in the advancement of research and development involving this compound.

References

An In-Depth Technical Guide to 7-Oxooctanoic Acid: From Discovery to its Core Role in Biotin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanoic acid, a medium-chain oxo-fatty acid, holds a pivotal position in the intricate world of biochemistry, primarily recognized for its essential role as a precursor in the biosynthesis of biotin (B1667282) (Vitamin B7). This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 7-oxooctanoic acid. It details its involvement in the biotin synthesis pathway, presents established experimental protocols for its synthesis and analysis, and furnishes quantitative data in a structured format. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are investigating metabolic pathways and potential therapeutic targets.

Introduction

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is an eight-carbon fatty acid with a ketone functional group at the seventh position.[1] While not as widely known as other fatty acids, its significance lies in its irrefutable role as an intermediate in the conserved biosynthetic pathway of biotin, a vital coenzyme for all domains of life.[2][3] The study of 7-oxooctanoic acid is intrinsically linked to the elucidation of this crucial metabolic route. This guide will delve into the historical context of its identification, its physicochemical characteristics, and its biological importance.

Discovery and History

The history of 7-oxooctanoic acid is fundamentally intertwined with the decades-long scientific endeavor to unravel the biotin biosynthetic pathway. Early research in the mid-20th century focused on identifying the precursors to biotin. Through studies with biotin auxotrophs of Escherichia coli, it was established that pimelic acid, a seven-carbon dicarboxylic acid, serves as a key building block.[4] Subsequent research aimed to understand how pimelic acid is incorporated into the biotin structure.

The enzymatic synthesis of a biotin vitamer, later identified as 7-oxo-8-aminopelargonic acid (7-KAP), from pimelyl-coenzyme A and L-alanine was demonstrated in cell-free extracts of an E. coli biotin mutant.[5] This pivotal discovery implicated a keto-acid intermediate. Further studies confirmed that the pathway proceeds through the formation of 7,8-diaminopelargonic acid from 7-oxo-8-aminopelargonic acid, solidifying the role of a 7-oxo fatty acid derivative in the biosynthesis of biotin.[4][6] The pathway is now understood to be: pimelic acid → 7-oxo-8-aminopelargonic acid → 7,8-diaminopelargonic acid → desthiobiotin → biotin.[4]

Physicochemical Properties

7-Oxooctanoic acid is a white to light yellow solid or liquid, depending on the ambient temperature.[7] It is soluble in organic solvents and has limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 7-Oxooctanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [8] |

| Molecular Weight | 158.19 g/mol | [8] |

| CAS Number | 14112-98-2 | [8] |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 160-162 °C at 4 mmHg | [2] |

| Density | 1.038 g/cm³ | [7] |

| pKa | 4.69 (Predicted) | |

| logP | 1.26 (Predicted) | |

| Appearance | White to light yellow solid or liquid | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Data

The structural characterization of 7-oxooctanoic acid is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Table 2: Spectroscopic Data for 7-Oxooctanoic Acid

| Technique | Data | Reference |

| ¹H NMR | Spectra available, detailed peak assignments require further analysis. | [9] |

| ¹³C NMR | Spectra available, detailed peak assignments require further analysis. | [1] |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 43, 58, 55. | [1] |

| Infrared (IR) Spectroscopy | Spectra available, characteristic peaks for C=O (ketone and carboxylic acid) and O-H (carboxylic acid) are expected. | [10] |

Biological Significance: The Biotin Synthesis Pathway

The primary and most well-documented biological role of 7-oxooctanoic acid is as a precursor in the biosynthesis of biotin. This pathway is essential for most bacteria, plants, and fungi. The synthesis of biotin from pimeloyl-CoA involves a series of enzymatic reactions, with 7-oxo-8-aminopelargonic acid (a derivative of 7-oxooctanoic acid) being a key intermediate.

The pathway can be summarized as follows:

-

Pimeloyl-CoA Synthesis: The pathway begins with the formation of pimeloyl-CoA. In many bacteria, this is derived from pimelic acid.[3]

-

Formation of 7-keto-8-aminopelargonic acid (KAPA): Pimeloyl-CoA is condensed with L-alanine in a reaction catalyzed by 8-amino-7-oxononanoate synthase (BioF) to produce 7-keto-8-aminopelargonic acid (KAPA).[11]

-

Formation of 7,8-diaminopelargonic acid (DAPA): KAPA is then converted to 7,8-diaminopelargonic acid (DAPA) by the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA) .[2][6]

-

Formation of Desthiobiotin: DAPA is subsequently converted to desthiobiotin by desthiobiotin synthetase (BioD) .[2][4]

-

Formation of Biotin: In the final step, a sulfur atom is inserted into desthiobiotin to form biotin, a reaction catalyzed by biotin synthase (BioB) .[2]

The following diagram illustrates the core steps of the biotin synthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 7-oxooctanoic acid, compiled from established chemical literature.

Chemical Synthesis of 7-Oxooctanoic Acid

Protocol: Oxidation of 7-Hydroxyoctanoic Acid

-

Dissolution: Dissolve 7-hydroxyoctanoic acid (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) or acetone.

-

Oxidation: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature (typically 0 °C to room temperature). The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate for PCC oxidation). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure 7-oxooctanoic acid.

Analytical Methods

The quantification and characterization of 7-oxooctanoic acid in biological and chemical samples are typically performed using chromatographic techniques coupled with mass spectrometry.

Protocol: GC-MS Analysis of 7-Oxooctanoic Acid

-

Sample Preparation and Derivatization:

-

For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[12]

-

Dry the lipid extract under a stream of nitrogen.

-

To enhance volatility for GC analysis, derivatize the carboxyl group. A common method is esterification to form a methyl ester using methanolic HCl or a silyl (B83357) ester using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13]

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: An initial oven temperature of around 100°C, ramped to 300°C.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan to identify fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.[12]

-

The following diagram outlines a general workflow for the GC-MS analysis of 7-oxooctanoic acid.

Conclusion

7-Oxooctanoic acid, a seemingly simple molecule, plays a critical and indispensable role in the biosynthesis of biotin, a coenzyme fundamental to life. Its discovery and the elucidation of its function are testaments to the intricate and elegant nature of metabolic pathways. For researchers in drug development, understanding the enzymes involved in the synthesis and metabolism of 7-oxooctanoic acid and its derivatives could offer novel targets for antimicrobial agents, as the biotin synthesis pathway is absent in humans. This technical guide provides a foundational understanding of 7-oxooctanoic acid, from its basic chemical properties to its complex biological role, and offers practical experimental guidance for its study. Further research into the regulation of its synthesis and its potential involvement in other metabolic processes will undoubtedly continue to expand our knowledge of this important biomolecule.

References

- 1. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of biotin: synthesis of 7,8-diaminopelargonic acid in cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-OXOOCTANOIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 7-OXOOCTANOIC ACID(14112-98-2) 1H NMR spectrum [chemicalbook.com]

- 10. 7-Oxooctanoic acid [myskinrecipes.com]

- 11. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Suberaldehydic Acid: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fatty Acid Classification, Metabolism, and Analysis of Suberaldehydic Acid

Introduction

This compound, systematically known as 8-oxooctanoic acid, is an oxo fatty acid that has garnered interest in the scientific community due to its association with lipid peroxidation and oxidative stress. This technical guide provides a comprehensive overview of its classification, potential metabolic pathways, and detailed methodologies for its analysis, aimed at researchers, scientists, and professionals in drug development.

Fatty Acid Classification and Chemical Properties

This compound is classified as a medium-chain oxo fatty acid. Its structure consists of an eight-carbon aliphatic chain with a carboxylic acid group at one end and an aldehyde group at the other. This bifunctional nature imparts unique chemical properties and potential biological activities.

| Property | Value | Reference |

| Systematic Name | 8-oxooctanoic acid | |

| Common Name | This compound | |

| Molecular Formula | C₈H₁₄O₃ | |

| Molecular Weight | 158.19 g/mol | |

| Classification | Medium-Chain Oxo Fatty Acid | [1] |

Metabolic Pathways

Formation via Lipid Peroxidation

This compound is primarily formed as a product of lipid peroxidation, a process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs).[1] This non-enzymatic process is initiated by reactive oxygen species (ROS) and results in a cascade of reactions that generate a variety of reactive aldehydes. While the specific PUFA precursors leading to 8-oxooctanoic acid are not definitively established, its formation is a marker of systemic oxidative stress.

dot

Caption: Formation of this compound from lipid peroxidation.

Catabolism of this compound

The primary metabolic fate of fatty aldehydes is their oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[1] The human ALDH superfamily comprises 19 isozymes with varying substrate specificities.[2] Fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is capable of oxidizing a wide range of aliphatic aldehydes, including those with chain lengths from 6 to 24 carbons.[1] It is highly probable that an ALDH isozyme, potentially FALDH, is responsible for the conversion of this compound to suberic acid (a dicarboxylic acid).

dot

Caption: Proposed metabolic conversion of this compound.

Signaling Pathways

Reactive lipid species, including various aldehydes generated from lipid peroxidation, are known to function as signaling molecules.[3] These molecules can modulate cellular processes by covalently modifying proteins, particularly on cysteine residues.[3] Aldehydes like 4-hydroxynonenal (B163490) (4-HNE) have been shown to activate signaling cascades such as the MAP kinase pathway, leading to the regulation of gene expression.[4] While specific signaling roles for this compound have not yet been elucidated, its identity as a lipid peroxidation product suggests it may participate in similar oxidative stress-related signaling pathways.

Quantitative Data

Currently, there is a lack of published data detailing the physiological or pathological concentrations of this compound in human or animal tissues and fluids. However, as a product of lipid peroxidation, its levels are expected to be elevated in conditions associated with high oxidative stress. For context, the table below presents typical concentrations of other well-studied aldehydes and oxidative stress markers.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| Malondialdehyde (MDA) | Human Serum | Healthy | 0.93 ± 0.39 µM | [5] |

| 4-Hydroxynonenal (4-HNE) | Cells | Healthy | < 1 µM | [5] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Human Urine | Healthy (Male) | 29.6 ± 24.5 ng/mg creatinine | [6] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Human Urine | Healthy (Female) | 43.9 ± 42.1 ng/mg creatinine | [6] |

Experimental Protocols

The quantification of this compound in biological matrices presents analytical challenges due to its bifunctional nature and relatively low volatility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques. Derivatization is a crucial step to improve analytical performance.

Protocol 1: GC-MS Analysis of this compound (as Oxo-Fatty Acid)

This protocol is a generalized procedure for the analysis of oxo-fatty acids and would require optimization for this compound. It involves a two-step derivatization to protect both the aldehyde and carboxylic acid groups.

1. Sample Preparation (from Plasma or Urine):

-

To 100 µL of sample, add an internal standard (e.g., a deuterated analog if available).

-

Perform a liquid-liquid extraction with a solvent system like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the lipids and organic acids.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

-

Step 1: Oximation of the Aldehyde Group:

-

Reconstitute the dried extract in 50 µL of pyridine.

-

Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution (10 mg/mL in pyridine).

-

Incubate at 60°C for 60 minutes.

-

-

Step 2: Esterification of the Carboxylic Acid Group:

-

Cool the sample to room temperature.

-

Add 100 µL of a methylating agent such as BF₃-methanol (14% w/v) or methanolic HCl.

-

Incubate at 60°C for 30 minutes.

-

3. Extraction of Derivatives:

-

Add 500 µL of hexane (B92381) and 200 µL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the derivatized analyte to a new vial for GC-MS analysis.

4. GC-MS Parameters (Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injection: Splitless, 1 µL at 250°C.

-

Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) or full scan mode.

dot

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Origins of 7-Oxooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid, a medium-chain keto fatty acid, is a molecule of significant interest due to its structural relationship to key metabolic intermediates and its potential role in various biological processes. This technical guide provides an in-depth exploration of the known and putative biological precursors of 7-oxooctanoic acid. By consolidating information on its biosynthetic pathways, presenting quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals in the fields of biochemistry, metabolic engineering, and drug development.

Biosynthetic Pathways of 7-Oxooctanoic Acid Precursors

The biological origins of 7-oxooctanoic acid are intrinsically linked to fatty acid metabolism and the biosynthesis of biotin (B1667282). Two primary pathways are considered for the formation of its precursors: a modified fatty acid synthesis pathway leading to the formation of a C7 dicarboxylic acid, and the potential oxidation of an eight-carbon fatty acid.

The Pimeloyl-CoA Biosynthesis Pathway: A Modified Fatty Acid Synthesis Route

In many bacteria, including Escherichia coli, the biosynthesis of pimeloyl-CoA, a crucial precursor for biotin synthesis and structurally related to 7-oxooctanoic acid, occurs through a specialized pathway that "hijacks" the fatty acid synthesis (FAS) machinery. This pathway does not produce free pimelic acid but rather pimeloyl-acyl carrier protein (ACP), which is the direct precursor for the subsequent steps of biotin synthesis.

The key enzymes involved in this pathway are BioC and BioH .

-

BioC: This enzyme initiates the process by methylating the ω-carboxyl group of a malonyl-thioester (like malonyl-CoA or malonyl-ACP). This methylation is critical as it allows the modified substrate to be recognized and utilized by the fatty acid synthesis enzymes.

-

Fatty Acid Synthase (FAS): The methylated malonyl-thioester enters the fatty acid synthesis cycle as a primer. It undergoes two rounds of elongation, with each cycle adding two carbon units from malonyl-ACP. This results in the formation of a pimeloyl-ACP methyl ester.

-

BioH: This enzyme acts as an esterase, hydrolyzing the methyl ester of pimeloyl-ACP to yield pimeloyl-ACP and methanol. This step is crucial for terminating the elongation and providing the correct pimeloyl-ACP substrate for the next enzyme in the biotin synthesis pathway.

The resulting pimeloyl-ACP then serves as a precursor for the synthesis of 8-amino-7-oxononanoic acid, a key intermediate in the biotin pathway.

Signaling Pathway Diagram: Pimeloyl-ACP Biosynthesis in E. coli

Caption: Biosynthesis of Pimeloyl-ACP via a modified fatty acid synthesis pathway in E. coli.

Hypothetical Pathway: Oxidation of Octanoic Acid

A plausible direct route to 7-oxooctanoic acid involves the oxidation of octanoic acid. This pathway is hypothesized to occur in two steps:

-

Hydroxylation: A cytochrome P450 monooxygenase could catalyze the hydroxylation of octanoic acid at the C7 position to form 7-hydroxyoctanoic acid. Cytochrome P450 enzymes are known to be involved in the oxidation of fatty acids at various positions.

-

Dehydrogenation: A dehydrogenase would then oxidize the hydroxyl group of 7-hydroxyoctanoic acid to a ketone group, yielding 7-oxooctanoic acid.

While this pathway is biochemically feasible, specific enzymes responsible for these transformations in relation to 7-oxooctanoic acid have not yet been definitively identified.

Logical Relationship Diagram: Hypothetical Oxidation of Octanoic Acid

Caption: Hypothetical two-step enzymatic synthesis of 7-oxooctanoic acid from octanoic acid.

Quantitative Data on Precursors

Quantitative data on the cellular concentrations of 7-oxooctanoic acid and its direct precursors are scarce in the literature. However, studies on biotin synthesis provide some insights into the levels of related intermediates.

| Precursor/Intermediate | Organism/System | Concentration/Level | Reference |

| Pimeloyl-ACP | E. coli | Not directly quantified, but its production is essential for biotin synthesis. | [1] |

| 8-amino-7-oxononanoic acid | E. coli | Accumulates in certain biotin auxotrophs. | [2] |

| 7-Hydroxyoctanoic acid | Human | Detected in association with medium-chain acyl-CoA dehydrogenase deficiency. |

Experimental Protocols

Protocol 1: Quantification of 7-Oxooctanoic Acid in Biological Samples by GC-MS